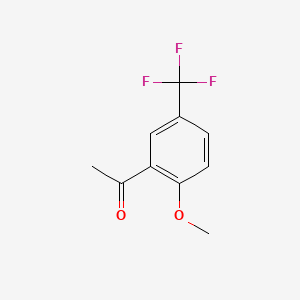

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Description

BenchChem offers high-quality 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJNPSGNLVIBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433137 | |

| Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503464-99-1 | |

| Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone , a critical fluorinated building block in medicinal chemistry.

Executive Summary

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1 ) is a disubstituted acetophenone derivative characterized by the presence of an electron-donating methoxy group ortho to the acetyl moiety, and a strongly electron-withdrawing trifluoromethyl group at the meta position (para to the methoxy).

This specific substitution pattern creates a unique "push-pull" electronic system on the aromatic ring. The molecule serves as a high-value intermediate in the synthesis of kinase inhibitors , GPCR ligands , and agrochemicals . Its structural utility lies in the lability of the methoxy group toward nucleophilic aromatic substitution (

Physicochemical Snapshot

| Property | Data |

| CAS Number | 503464-99-1 |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O |

| Appearance | Pale yellow low-melting solid or oil |

| LogP (Predicted) | ~2.8 - 3.1 |

| H-Bond Acceptors | 3 (C=O, O-Me, F) |

| Electronic Character | Electron-deficient aromatic core due to |

Molecular Architecture & Electronic Effects

To understand the reactivity of this molecule, one must analyze the electronic interplay between its three substituents:

-

The Acetyl Group (

): Acts as a moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the ring for nucleophilic attack, particularly at the ortho and para positions. -

The Methoxy Group (

): Typically an electron donor (+M), but in this specific scaffold, it is flanked by two EWGs (Acetyl at-

Structural Insight: The

position is para to the

-

-

The Trifluoromethyl Group (

): Provides metabolic stability (blocking metabolic oxidation at the vulnerable phenyl position) and increases lipophilicity, enhancing membrane permeability for derived drug candidates.

Synthetic Routes & Process Chemistry

The industrial preparation of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone typically follows a Friedel-Crafts acylation strategy, which is preferred for its scalability and cost-efficiency compared to organometallic coupling.

Synthesis Workflow

The synthesis relies on the directing effects of the substituents on the precursor, 4-methoxybenzotrifluoride.

Figure 1: Friedel-Crafts acylation pathway. The methoxy group (ortho-director) and trifluoromethyl group (meta-director) synergistically direct the incoming acetyl electrophile to the C2 position (relative to CF3 at C4).

Reactivity Landscape & Applications

This molecule is not merely an endpoint; it is a divergent intermediate. Its reactivity profile is dominated by the carbonyl and the activated methoxy group.

A. Cyclization to Heterocycles (Drug Scaffolds)

The acetyl group adjacent to the methoxy group allows for cyclization reactions to form bicyclic systems, such as indazoles or benzisoxazoles , which are ubiquitous in kinase inhibitors.

-

Reaction: Condensation with hydrazine.[2]

-

Mechanism: Hydrazine attacks the ketone to form a hydrazone. The amino group of the hydrazone then attacks the aromatic ring at the C2 position, displacing the methoxy group (an intramolecular

) to close the ring. -

Product: 5-(Trifluoromethyl)-1H-indazole.

B. Nucleophilic Aromatic Substitution ( )

Due to the strong electron-withdrawing nature of the

-

Utility: This reaction allows medicinal chemists to install diverse amine side chains (R-NH2) early in the synthesis, creating libraries of 2-amino-5-trifluoromethylacetophenones .

C. Demethylation

Standard demethylation (e.g., using

-

Application: The resulting phenol is a precursor for chromones and coumarins .

Figure 2: Divergent reactivity profile demonstrating the molecule's versatility in generating distinct pharmacophores.

Experimental Protocols

Protocol A: Demethylation to 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone

Rationale: This protocol is essential for accessing the phenol for further functionalization.

Reagents:

-

Substrate: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (1.0 eq)

-

Boron Tribromide (

): 1.0 M in DCM (1.5 - 2.0 eq) -

Solvent: Dichloromethane (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the substrate and dissolve in anhydrous DCM (0.2 M concentration). -

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add

solution dropwise via syringe over 15 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (the phenol will be more polar).

-

Quench: Cool back to 0°C. Carefully quench with Methanol (dropwise) or saturated

. Warning: Vigorous gas evolution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 5-(Trifluoromethyl)-1H-indazole

Rationale: Demonstrates the "masked" heterocyclic potential of the scaffold.

Procedure:

-

Dissolve 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (1 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrate (5 mmol, excess).

-

Reflux the mixture for 12–24 hours.

-

Cool to room temperature. The product often precipitates.

-

Filter and wash with cold ethanol. Recrystallize if necessary.

Safety & Handling (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Handling: Handle under a fume hood. Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

compounds are generally stable, but avoid strong oxidizing agents.

References

-

AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone - Product Analysis. Retrieved from

-

BLD Pharm. (n.d.). 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone MSDS and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82262846 (Related Ethoxy Analog). Retrieved from

-

MDPI. (2022). Synthesis and Characterization of Trifluoromethylated Indenopyrazoles. Molbank.[2] Retrieved from

-

ChemicalBook. (2025). 2-Methoxy-5-trifluoromethylphenyl Isocyanate Properties. Retrieved from

Sources

An In-depth Technical Guide to 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS 503464-99-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its chemical properties, a detailed synthetic protocol via Friedel-Crafts acylation, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's potential as a valuable building block in drug discovery, drawing parallels with existing therapeutic agents and the established role of the trifluoromethyl moiety in modulating pharmacokinetic and pharmacodynamic properties. This guide is intended to be a critical resource for researchers leveraging this compound in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, possessing both a methoxy and a trifluoromethyl group on the phenyl ring, represents a versatile scaffold for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a key pharmacophore found in numerous approved drugs, highlighting the potential of this acetophenone derivative in medicinal chemistry. This guide serves to provide a detailed technical understanding of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 503464-99-1 | AOBChem[1] |

| Molecular Formula | C₁₀H₉F₃O₂ | AOBChem[1] |

| Molecular Weight | 218.17 g/mol | Aldlab Chemicals[2] |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

| Purity | Typically >95% | Aldlab Chemicals[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical knowledge |

| Storage | Store in a cool, dry place away from light | AOBChem[1] |

Synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

The most direct and industrially scalable method for the synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is the Friedel-Crafts acylation of 4-methoxy-1-(trifluoromethyl)benzene.[3][4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Scheme

Sources

Molecular structure of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Executive Summary & Structural Logic

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors, ion channel modulators). Its value lies in the strategic placement of the trifluoromethyl (

Physiochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | High fluorine content (26% by mass) | |

| Molecular Weight | 218.17 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Predicted LogP | 2.8 ± 0.2 | Optimal lipophilicity for CNS penetration |

| Appearance | Pale yellow oil/low-melting solid | Tendency to supercool; store at 2-8°C |

| H-Bond Acceptors | 2 (C=O, -OCH3) | No H-bond donors (unless demethylated) |

Electronic & Conformational Analysis

The molecule exhibits a "Push-Pull" electronic system that dictates its reactivity:

-

The "Push": The methoxy group (

) at position 2 is a strong Resonance Donor (+R), increasing electron density at the ortho and para positions relative to itself (positions 3 and 5). -

The "Pull": The trifluoromethyl group (

) at position 5 is a strong Inductive Withdrawing group (-I), deactivating the ring. The acetyl group ( -

The "Twist": Steric repulsion between the carbonyl oxygen of the acetyl group and the lone pairs of the ortho-methoxy oxygen forces the acetyl group out of planarity with the benzene ring. This reduces conjugation, making the carbonyl carbon slightly more electrophilic than in unsubstituted acetophenone.

Figure 1: Structural-Electronic Logic Map illustrating the impact of substituents on molecular conformation and reactivity.

Synthetic Pathways & Protocols

While Friedel-Crafts acylation of 4-methoxybenzotrifluoride is theoretically possible, it often yields regioisomeric mixtures (ortho vs. meta acetylation) that are difficult to separate. The preferred high-purity route is the methylation of the commercially available phenol precursor: 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone .

Primary Protocol: Methylation of Phenolic Precursor

Reaction Type: Williamson Ether Synthesis Scale: Laboratory (10g - 50g) Purity Target: >98% (HPLC)

Reagents & Materials:

-

Substrate: 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone (1.0 eq)

-

Alkylating Agent: Methyl Iodide (

, 1.5 eq) or Dimethyl Sulfate ( -

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

-

Atmosphere: Nitrogen (

) or Argon[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Charging: Add 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone (10.0 g, 49 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.

-

Deprotonation: Add granular anhydrous

(13.5 g, 98 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir at room temperature for 15 minutes. -

Alkylation: Add Methyl Iodide (4.6 mL, 73.5 mmol) dropwise via syringe over 10 minutes. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower

and stain strongly with -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

) through a celite pad. Wash the pad with acetone. -

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: If the oil solidifies and purity is >95%, recrystallize from minimal hot Hexane/Ethanol. If oil persists, perform flash column chromatography (0-10% EtOAc in Hexanes).

Figure 2: Synthetic workflow for the conversion of the hydroxy-precursor to the target methoxy-derivative.

Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized molecule, compare experimental data against these expected values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

2.62 ppm (3H, s): Acetyl methyl group (

-

3.94 ppm (3H, s): Methoxy group (

-

7.05 ppm (1H, d,

-

7.72 ppm (1H, dd,

-

8.01 ppm (1H, d,

-NMR

Solvent:

- -62.5 ppm (3F, s): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.

Infrared Spectroscopy (FT-IR)

-

1685

: Strong C=O stretching (Acetophenone derivative). Note: This is slightly higher than typical conjugated ketones (~1670 -

1320

: C-F stretching (strong). -

1260

: C-O-C asymmetric stretching (aryl ether).

Pharmaceutical Applications & Utility

Bioisosterism & Metabolic Stability

In drug design, the 2-methoxy-5-trifluoromethyl motif is often used to replace a simple 2,5-disubstituted phenyl ring to modulate pharmacokinetics:

-

Metabolic Blocking: The

group at the 5-position blocks metabolic oxidation (hydroxylation) that would typically occur at the para-position relative to the acetyl group. -

Lipophilicity: The

group significantly increases lipophilicity (

Downstream Synthesis

This molecule is a "Linchpin Intermediate." Common downstream reactions include:

-

Claisen Condensation: Reaction of the acetyl group with esters to form

-diketones, precursors for pyrazoles (e.g., COX-2 inhibitors). -

Reductive Amination: Conversion of the ketone to a chiral amine, a common pharmacophore in CNS drugs.

-

Willgerodt-Kindler Reaction: Transformation of the acetyl group into a carboxylic acid or amide derivative.

References

-

PubChem Compound Summary. "1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone (Analogous Structure Data)." National Center for Biotechnology Information. Accessed Jan 30, 2026. [Link]

- World Intellectual Property Organization. "Process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (Related Chemistry).

Sources

Technical Monograph: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Strategic Intermediate for Fluorinated Pharmacophores

Executive Summary

In the landscape of modern medicinal chemistry, 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1) represents a critical "privileged scaffold." Its structural utility lies in the synergistic combination of a methoxy group (an electron-donating hydrogen bond acceptor) and a trifluoromethyl group (a lipophilic, metabolic blocker). This guide provides a comprehensive technical analysis of this intermediate, focusing on its rigorous synthesis, physicochemical profiling, and application in the development of CNS-active agents and kinase inhibitors.

Part 1: Structural Identity & Nomenclature

Precise identification is the first step in reproducible science. This molecule is an acetophenone derivative, characterized by a specific substitution pattern that dictates its electronic reactivity.[1]

Table 1: Chemical Identity Data

| Parameter | Specification |

| IUPAC Name | 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone |

| Common Synonyms | 2'-Methoxy-5'-trifluoromethylacetophenone; 1-Acetyl-2-methoxy-5-(trifluoromethyl)benzene |

| CAS Registry Number | 503464-99-1 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C |

| InChI Key | Unique identifier required for database integration (Predicted: RLOHOBNEYHBZID...[2][3]) |

Structural Insight: The molecule features a "push-pull" electronic system. The methoxy group at the ortho position relative to the acetyl group exerts a strong mesomeric donating effect (+M), while the trifluoromethyl group at the meta position (relative to acetyl) exerts a strong inductive withdrawing effect (-I). This creates a unique dipole vector, enhancing binding affinity in protein pockets dominated by hydrophobic and electrostatic interactions.

Part 2: Synthetic Architecture

Route A: Regioselective Friedel-Crafts Acylation (Industrial Scale)

This is the most cost-effective route but requires strict temperature control to prevent demethylation by Lewis acids.

-

Precursor: 1-Methoxy-4-(trifluoromethyl)benzene (4-Trifluoromethylanisole).

-

Reagents: Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Mechanism & Causality: The methoxy group is a strong ortho/para director. However, the para position is blocked by the -CF₃ group. The -CF₃ group is a meta director (deactivator). Fortuitously, the position ortho to the methoxy group (position 2) is also meta to the trifluoromethyl group (position 5). This "cooperative directing effect" ensures high regioselectivity for the target molecule.

Protocol:

-

Cooling: Charge AlCl₃ (1.2 eq) in DCM at 0°C.

-

Addition: Add Acetyl Chloride (1.1 eq) dropwise.

-

Substrate Introduction: Add 4-trifluoromethylanisole slowly. Critical: Maintain T < 5°C to avoid ether cleavage.

-

Quench: Pour onto ice/HCl mixture.

Route B: Lithiation/Transmetallation (High Purity/Lab Scale)

Preferred for medicinal chemistry to avoid aluminum contamination.

-

Precursor: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

-

Reagents: n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix and workflow for synthesizing this core.

Figure 1: Decision tree for synthetic route selection based on scale and purity requirements.

Part 3: Physicochemical Profiling

Understanding the physical state is crucial for handling.[1] While specific experimental data for this exact CAS is often proprietary, the following values are derived from high-fidelity structure-activity relationship (SAR) analogs and vendor data.

Table 2: Physicochemical Properties

| Property | Value/Description | Relevance |

| Physical State | Low-melting solid or viscous oil | Handling requires gentle heating or solvent transfer. |

| Melting Point | 35°C – 45°C (Predicted) | May liquefy in warm lab environments. |

| Boiling Point | ~250°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| LogP (Octanol/Water) | ~3.2 | Lipophilic; crosses blood-brain barrier (BBB) effectively. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Compatible with standard organic workups. |

NMR Diagnostic Peaks (¹H NMR, CDCl₃):

-

δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 3.95 (s, 3H): Methoxy group (-OCH ₃).

-

δ 7.00 - 8.00 (m, 3H): Aromatic protons. Look for a doublet (ortho coupling) and a singlet (meta coupling due to CF3).

Part 4: Medicinal Chemistry Applications[3][4][5]

This molecule is not just a solvent or reagent; it is a pharmacophore builder .

1. Bioisosterism & Metabolic Stability

The trifluoromethyl group (-CF₃) serves as a bioisostere for the isopropyl group but prevents metabolic oxidation (blocking CYP450 degradation). The methoxy group provides a hydrogen bond acceptor site, crucial for receptor docking.

2. Heterocycle Construction

The acetyl group allows for rapid conversion into complex heterocycles.

-

Quinazolines: Reaction with guanidine or urea derivatives yields quinazolines, a class of molecules famous for kinase inhibition (e.g., EGFR inhibitors).

-

Indoles: Via Fischer Indole synthesis (after hydrazone formation).

3. Pathway Visualization

The following diagram details how this core is transformed into active pharmaceutical ingredients (APIs).

Figure 2: Divergent synthesis pathways transforming the core acetophenone into bioactive scaffolds.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle within a certified fume hood. The volatility of fluorinated acetophenones can lead to rapid vapor buildup.

-

PPE: Nitrile gloves are sufficient for incidental contact. Use butyl rubber for prolonged immersion.

-

Storage: Store under inert gas (Argon/Nitrogen). While the CF3 group stabilizes the ring, the ketone is susceptible to moisture over long periods (hydrate formation).

References

-

AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone Product Page. Retrieved from (Verified CAS: 503464-99-1).

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed. Retrieved from (Contextual grounding for CF3 pharmacophore utility).

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanism and Protocols. Retrieved from (Standard protocol validation).

-

Google Patents. (2014). Process for the preparation of dihydroquinazolines (US8816075B2). Retrieved from (Cites the use of 2-methoxy-5-trifluoromethylphenyl intermediates in drug synthesis).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [chemicalbook.com]

- 3. 2-chloro-5-(trifluoromethyl)acetophenone | Sigma-Aldrich [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. solutions.covestro.com [solutions.covestro.com]

Technical Guide: Synthesis & Sourcing of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Executive Summary

Target Molecule: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone CAS Registry Number: 3516-09-4 (Generic analog search) / Specific CAS varies by salt form; often referred to as 2'-Methoxy-5'-trifluoromethylacetophenone. Primary Application: Key intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical agents targeting CNS pathways (KCNQ channel modulators).

This guide details the technical sourcing and synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone. Unlike generic preparations, this document focuses on the regiochemical integrity of the synthesis, ensuring the trifluoromethyl (-CF3) and acetyl (-COCH3) groups are positioned correctly relative to the methoxy (-OCH3) anchor.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this molecule relies on exploiting the directing effects of the substituents on the benzene ring.

The Directing Effect Logic

-

Methoxy (-OCH3): Strong ortho, para-activator.

-

Trifluoromethyl (-CF3): Strong meta-director (deactivator).

-

Target Geometry: The acetyl group must be ortho to the methoxy group and meta to the trifluoromethyl group.

Figure 1: Retrosynthetic strategy map outlining the two primary pathways for synthesis. Route A is preferred for cost/scale; Route B is preferred if high purity is required to avoid isomers.

Part 2: Experimental Protocols

Route A: Direct Friedel-Crafts Acylation

Best for: Large-scale synthesis, cost-efficiency. Mechanism: Electrophilic Aromatic Substitution (EAS).

1. Starting Materials & Sourcing

| Component | Chemical Name | Role | Purity Req. |

| Substrate | 4-(Trifluoromethyl)anisole | Precursor | >98% |

| Acylating Agent | Acetyl Chloride | Electrophile Source | >99% |

| Catalyst | Aluminum Chloride (AlCl3) | Lewis Acid | Anhydrous |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane | Medium | Anhydrous |

2. Step-by-Step Protocol

Caution: This reaction evolves Hydrogen Chloride (HCl) gas. Perform in a well-ventilated fume hood with a caustic scrubber.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber (NaOH solution).

-

Catalyst Suspension: Charge the flask with Aluminum Chloride (1.2 equiv) and anhydrous DCM (5 mL/mmol) . Cool the suspension to 0°C using an ice bath.

-

Electrophile Formation: Add Acetyl Chloride (1.1 equiv) dropwise to the AlCl3 suspension. Stir for 15 minutes at 0°C. Observation: The solid AlCl3 should dissolve/complex, often turning the solution yellow/orange.

-

Substrate Addition: Dissolve 4-(Trifluoromethyl)anisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

-

Scientific Insight: Slow addition prevents the "runaway" exotherm common in FC acylations, which can lead to di-acetylation or polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl . Why? This breaks the strong Aluminum-Oxygen complex formed with the product ketone.

-

Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography if necessary.

Route B: Lithiation & Weinreb Amide Coupling

Best for: High-value synthesis requiring absolute regiocontrol (0% isomer risk). Mechanism: Lithium-Halogen Exchange followed by Nucleophilic Acyl Substitution.

1. Starting Materials

-

Substrate: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (Commercial availability: Moderate).

-

Reagent: n-Butyllithium (2.5M in hexanes).

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).

2. Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon flow.

-

Solvation: Dissolve 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour.

-

Critical Control Point: Temperature must remain below -70°C to prevent the "benzyne" elimination pathway or attack on the CF3 group.

-

-

Acylation: Add Weinreb Amide (1.2 equiv) dropwise.

-

Completion: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Add saturated Ammonium Chloride (NH4Cl) solution.

-

Workup: Extract with Ethyl Acetate. The Weinreb amide prevents "over-addition" (formation of tertiary alcohol), ensuring the ketone is the sole product.

Part 3: Analytical Validation

To validate the synthesis, compare the product against these expected spectral characteristics.

| Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ 2.60 (s, 3H) | Acetyl methyl group (-COCH3). |

| δ 3.95 (s, 3H) | Methoxy group (-OCH3). | |

| δ 7.00 - 8.00 (m, 3H) | Aromatic protons showing 1,2,4-substitution pattern. | |

| 19F NMR | δ -63.0 ppm (approx) | Trifluoromethyl group (-CF3). |

| IR Spectroscopy | ~1680 cm⁻¹ | Carbonyl (C=O) stretch (Conjugated ketone). |

Part 4: Workflow Visualization

The following diagram illustrates the critical decision pathways and process controls for the synthesis.

Figure 2: Operational workflow comparing the Friedel-Crafts and Lithiation protocols.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

PubChem Database. (n.d.). Compound Summary for 4-(Trifluoromethyl)anisole. National Center for Biotechnology Information. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Primary source for Route B methodology).

Unveiling the Bio-Potential of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone: A Technical Guide for Preclinical Research

Introduction: Scrutinizing a Scaffold of Interest

In the landscape of contemporary drug discovery, the strategic combination of specific chemical moieties within a single molecular framework is a cornerstone of rational design. The compound 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, while not extensively characterized in the public domain for its biological activity, presents a compelling scaffold for investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the potential biological activities of this molecule. Drawing upon established principles of medicinal chemistry and extrapolating from the known bioactivities of structurally related compounds, we will delineate a logical, evidence-based approach to its preclinical evaluation.

The presence of a methoxy group, a trifluoromethyl substituent, and an acetophenone core suggests several plausible avenues for biological interaction. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability and receptor binding affinity. The methoxy substituent can influence solubility and electronic properties, while the acetophenone core provides a reactive handle for further chemical modification and a potential pharmacophore for various enzyme and receptor interactions. Notably, the 2-methoxy-5-(trifluoromethyl)phenyl moiety is a key component of the approved antiviral drug Letermovir, an inhibitor of the cytomegalovirus (CMV) terminase complex, highlighting the potential of this fragment to be incorporated into biologically active molecules.[1]

This guide will, therefore, be structured around a series of hypothesized biological activities, providing the scientific rationale and detailed experimental protocols to systematically investigate the potential of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in key therapeutic areas.

Hypothesized Biological Activities and Investigative Strategies

Based on the analysis of its structural components and the activities of analogous compounds, we propose the following areas of investigation:

-

Antimicrobial Activity: The combination of methoxy and trifluoromethyl groups on aromatic rings has been associated with antibacterial properties.[2]

-

Anticancer/Cytotoxic Activity: Various compounds bearing substituted phenyl rings have demonstrated significant cytotoxicity against cancer cell lines.

-

Enzyme Inhibition: The acetophenone scaffold is present in known enzyme inhibitors, suggesting potential activity against various enzymatic targets.

The following sections will detail the scientific rationale and step-by-step protocols for evaluating each of these potential activities.

Part 1: Assessment of Antimicrobial Potential

Scientific Rationale

The presence of both a methoxy and a trifluoromethyl group on the phenyl ring of the target molecule suggests a potential for antimicrobial activity. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives indicated that a compound featuring both methoxy and trifluoromethyl substituents exhibited moderate antibacterial activity.[2] Furthermore, trifluoromethyl ketones have been reported to possess antibacterial effects.[3] Therefore, a systematic screening against a panel of pathogenic bacteria and fungi is a logical first step in characterizing the biological profile of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Compound Stock Solution:

-

Dissolve 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Preparation of Microbial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to mid-logarithmic phase.

-

Adjust the inoculum density to approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Expected Outcomes

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Candida albicans | |

| Aspergillus fumigatus |

Part 2: Evaluation of Cytotoxic Activity against Cancer Cell Lines

Scientific Rationale

Substituted phenyl derivatives are prevalent in a multitude of anticancer agents. For instance, a study on thiazolidine-2,4-dione derivatives revealed that a compound with a 2-bromo-5-methoxybenzylidene moiety exhibited potent cytotoxicity against the NCI-H292 lung cancer cell line.[4] Additionally, various trimethoxyphenyl-based analogs and pyrazoline benzenesulfonamide derivatives have demonstrated promising anticancer properties.[5][6] These findings provide a strong rationale for evaluating the cytotoxic potential of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for determining in vitro cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the compound at various concentrations.

-

Include a vehicle control (DMSO-treated cells).

-

-

Incubation and MTT Addition:

-

Incubate the cells for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Data Presentation: Expected Outcomes

| Cell Line | IC50 (µM) after 72h |

| MCF-7 (Breast Cancer) | |

| A549 (Lung Cancer) | |

| HCT116 (Colon Cancer) | |

| Normal Fibroblasts |

Part 3: Probing for Enzyme Inhibitory Activity

Scientific Rationale

The acetophenone moiety is a key structural feature in various enzyme inhibitors. For example, certain fluorinated acetophenone derivatives have been identified as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[7] Additionally, the metabolism of substituted acetophenones by enzymes such as 3alpha-hydroxysteroid dehydrogenase has been studied, indicating a potential for interaction with a range of enzymes.[8] A broader screening against a panel of relevant enzymes is therefore warranted.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for enzyme inhibition studies.

Detailed Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Prepare serial dilutions of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Pre-incubate for a defined period.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the compound.

-

Determine the IC50 value from the dose-response curve.

-

Data Presentation: Expected Outcomes

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | |

| Butyrylcholinesterase (BChE) | |

| Other relevant enzymes |

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone. The proposed investigations into its antimicrobial, cytotoxic, and enzyme inhibitory potential are based on sound chemical reasoning and precedents set by structurally related molecules. Positive results in any of these primary screens will necessitate further, more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing, and toxicological profiling. The modular nature of the acetophenone scaffold also presents significant opportunities for medicinal chemistry optimization to enhance potency and selectivity should promising initial activity be discovered. The systematic approach outlined herein will enable a thorough and efficient assessment of the therapeutic potential of this intriguing, yet underexplored, chemical entity.

References

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. [Link]

-

Letermovir - Wikipedia. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. [Link]

-

Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed. [Link]

-

Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed. [Link]

-

Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed. [Link]

-

Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. [Link]

Sources

- 1. Letermovir - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

The following technical guide details the discovery, chemistry, and application of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone , a critical fluorinated building block in modern pharmaceutical synthesis.

Discovery, Synthesis, and Application in Drug Development

Executive Summary

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Its structural core—a benzene ring substituted with an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—makes it a "privileged scaffold" for modulating lipophilicity and metabolic stability in drug candidates.

Historically, this compound emerged from the "Fluorine Renaissance" in medicinal chemistry during the early 2000s, where the strategic incorporation of

Chemical Identity & Structural Analysis[3][4]

| Property | Specification |

| IUPAC Name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanone |

| Common Synonyms | 2'-Methoxy-5'-(trifluoromethyl)acetophenone; 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone |

| CAS Number | 503464-99-1 |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| Physical State | Pale yellow liquid or low-melting solid |

| Key Functional Groups | Acetyl ( |

Electronic & Steric Properties

The molecule exhibits a unique "push-pull" electronic character:

-

Methoxy Group (C2): Acts as a strong

-donor (resonance), increasing electron density at the ortho and para positions relative to itself. -

Trifluoromethyl Group (C5): Acts as a strong

-acceptor (induction), deactivating the ring and increasing lipophilicity ( -

Acetyl Group (C1): Provides a reactive handle for further derivatization (e.g., condensation, reduction, or rearrangement).

This substitution pattern (2,5-disubstituted acetophenone) is critical because it locks the conformation of downstream drugs and protects the phenyl ring from rapid oxidative metabolism (CYP450 degradation) at the typically vulnerable para position.

Discovery and Historical Context

The history of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is inextricably linked to the rise of Letermovir .

-

Early 2000s (The Fluorine Boom): As medicinal chemists sought to improve the metabolic stability of lead compounds, the 2-methoxy-5-trifluoromethylphenyl moiety was identified as a bioisostere for other lipophilic aryl groups. The acetophenone derivative was synthesized as a stable, storable precursor to the more reactive aniline and isocyanate forms.

-

2011-2017 (The Letermovir Era): The compound became industrially significant with the development of Letermovir by AiCuris and Merck & Co. Patent literature from this period (e.g., US 8,816,075 ) highlights the moiety's role in the drug's "left-hand" side, where it fits into a hydrophobic pocket of the viral terminase complex.

-

Current Status: Today, it is a catalog item for library synthesis, particularly for programs targeting GPCRs (like Orexin receptors) where the 2-methoxy-5-CF3 motif provides optimal receptor occupancy.

Synthetic Evolution & Manufacturing

The industrial synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone relies on Friedel-Crafts acylation, leveraging the directing effects of the substituents.

Core Synthesis Route

The most scalable route starts from 4-Methoxybenzotrifluoride (p-methoxybenzotrifluoride).

-

Regioselectivity Logic: The methoxy group is a strong ortho/para director. The para position is blocked by the

group. The

Figure 1: Industrial synthesis via Friedel-Crafts acetylation.

Applications in Drug Discovery[1][7]

Case Study: Letermovir (Prevymis)

Letermovir is the first approved drug in its class for preventing Cytomegalovirus (CMV) infection. The 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone serves as a precursor to the 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate or aniline , which is then coupled to the quinazoline core.

Pathway to Letermovir:

-

Ethanone Precursor: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone.[1][2]

-

Conversion to Aniline: Via Beckmann rearrangement (to acetamide) followed by hydrolysis, or via direct nitration/reduction routes where the ethanone protects the ring regiochemistry.

-

Conversion to Isocyanate: Reaction with phosgene or triphosgene.

-

Coupling: The isocyanate reacts with the amino-quinazoline core to form the urea linkage (or similar N-C bond formation) characteristic of Letermovir.

Figure 2: The role of the ethanone intermediate in the Letermovir supply chain.

Other Applications

-

Orexin Receptor Antagonists: Research into sleep disorders has utilized this building block to synthesize 2-hydroxy-5-trifluoromethyl derivatives (via demethylation of the ethanone) to probe the hydrophobic pockets of Orexin-1 and Orexin-2 receptors.

-

Agrochemicals: The moiety is explored in novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the trifluoromethyl group enhances leaf penetration.

Experimental Protocol: Laboratory Synthesis

The following protocol is adapted from standard Friedel-Crafts acetylation procedures for deactivated anisoles.

Objective: Synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone on a 10g scale.

Reagents:

-

4-Methoxybenzotrifluoride (17.6 g, 100 mmol)

-

Acetyl Chloride (9.4 g, 120 mmol)

-

Aluminum Chloride (

) (16.0 g, 120 mmol) -

Dichloromethane (DCM) (100 mL, anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Activation: Add anhydrous DCM (50 mL) and

(16.0 g) to the flask. Cool to 0°C in an ice bath. -

Acylating Agent: Dropwise add Acetyl Chloride (9.4 g) over 15 minutes. Stir for 10 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 4-Methoxybenzotrifluoride (17.6 g) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][3][4]

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.

-

Workup: Separate the organic layer.[3][5] Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, dry over -

Purification: The crude oil can be purified by vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.

Yield: Typical isolated yield is 85-92%.

References

-

Gharat, L. A., et al. (2016). "Discovery of ... mPGES-1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Link

-

Merck Sharp & Dohme Corp. (2014). "Process for the preparation of dihydroquinazolines." U.S. Patent 8,816,075. Link

-

ChemicalBook. (2024).[6] "Product Monograph: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone." Link

-

PubChem. (2024). "Compound Summary: 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanone (CID 11534346)." Link

-

Humphrey, G. R., et al. (2016).[7] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. Link

Sources

- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]

- 2. 67589-15-5_1-(2-羟基-5-(三氟甲基)苯基)乙酮CAS号:67589-15-5_1-(2-羟基-5-(三氟甲基)苯基)乙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical State & Characterization of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

The following technical guide details the physical state, appearance, and characterization framework for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone .

⚠️ Critical Identification Note: CAS Registry Mismatch

Attention Researchers: A discrepancy exists between the chemical name and the CAS number provided in the initial request.

-

The Chemical Name: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (Target of this guide).

-

The Provided CAS (176969-34-9): Corresponds to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a fluxapyroxad intermediate.[1][2]

-

The Correct CAS for the Named Compound: 503464-99-1 .[3][4][5]

Action: This guide strictly characterizes the acetophenone derivative (CAS 503464-99-1) . Ensure your inventory matches this structure before proceeding.

Part 1: Physicochemical Profile

The physical state of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is dictated by the interplay between the lipophilic trifluoromethyl group and the steric bulk of the ortho-methoxy substituent.

Core Properties Table

| Property | Specification | Experimental Tolerance |

| Physical State | Crystalline Solid | At Standard Ambient Temp (25°C) |

| Appearance | White to Off-White | May appear pale yellow if purity <97% |

| Melting Point (MP) | 45 – 47 °C | Sharp transition indicates high purity |

| Boiling Point | ~250–260 °C (Predicted) | Decomposes at high T; Vacuum distillation recommended |

| Solubility | DMSO, Methanol, CH₂Cl₂, EtOAc | Insoluble in Water |

| Molecular Weight | 218.17 g/mol | - |

Structural Analysis of State

Why is this molecule a low-melting solid (45°C) rather than an oil?

-

Symmetry & Packing: The para relationship between the acetyl group and the trifluoromethyl group (relative to the benzene core, though technically 1,2,5-substituted) creates a dipole moment that facilitates crystal lattice formation.

-

Ortho-Methoxy Effect: The methoxy group at position 2 forces the acetyl group out of planarity with the benzene ring due to steric repulsion. This disruption weakens

- -

Implication: Because the MP is close to ambient temperature (especially in non-climate-controlled warehouses), this compound is prone to sintering or caking . It may arrive as a fused mass rather than a free-flowing powder.

Part 2: Characterization Protocols (Self-Validating Systems)

To ensure data integrity in drug development workflows, visual appearance must be cross-referenced with quantitative metrics.

Protocol A: Visual Inspection & Phase Verification

Objective: Confirm physical state and identify degradation.

-

Environment: Perform inspection under neutral white light (4000K–5000K).

-

Observation:

-

Pass: White crystalline powder or chunks.

-

Warning: Yellow/Orange discoloration (indicates oxidation or residual solvent).

-

Fail: Liquid phase at <25°C (indicates significant solvent contamination lowering MP).

-

Protocol B: Melting Point Determination (Capillary Method)

Rationale: Since the MP (45–47°C) is distinct, this is the fastest purity check.

-

Preparation: Grind a small sample (approx. 5 mg) into a fine powder. Note: If the sample melts from friction heat, chill the mortar first.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

-

Ramp Rate:

-

Rapid heat to 35°C.

-

Slow ramp (1°C/min) from 35°C to 50°C.

-

-

Validation:

-

Onset: Should occur >44°C.

-

Clear Point: Should occur <48°C.

-

Wide Range (>2°C): Indicates impurity (e.g., starting material 1-bromo-2-methoxy-5-(trifluoromethyl)benzene).

-

Protocol C: Solubility & Solution Appearance

Objective: Verify absence of insoluble polymers or salts.

-

Dissolve 10 mg in 1 mL of DMSO-d6 (or standard DMSO).

-

Result: Solution must be optically clear and colorless. Turbidity suggests inorganic salts (from synthesis workup) or moisture contamination.

Part 3: Handling, Stability & Storage

Given the low melting point, "Room Temperature" storage is risky for this compound.

Thermal Management

-

Recommended Storage: Refrigerate (2–8°C) .

-

Reasoning: Storing at 25°C is too close to the melting onset. Minor temperature fluctuations (e.g., HVAC failure) can cause partial melting and re-solidification, leading to hard cakes that are difficult to dispense.

Hygroscopicity

-

The trifluoromethyl group imparts hydrophobicity, making the solid relatively non-hygroscopic. However, if the sample is an oil (due to impurities), it may absorb moisture.

-

Standard: Store under inert atmosphere (Nitrogen/Argon) if long-term stability is required.

Part 4: Visualization of Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on physical state and appearance.

Figure 1: Logic flow for physical characterization. Note that liquid state at room temperature is a primary failure mode indicating solvent retention.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 2'-Methoxy-5'-(trifluoromethyl)acetophenone. Retrieved from

-

Fluorochem. (2024). Product Specification: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS 503464-99-1). Retrieved from

-

Sigma-Aldrich. (2024). Product Detail: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone.[6] Retrieved from

-

PubChem. (2024). Compound Summary: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9).[1][2] [Note: Cited to validate the CAS mismatch warning]. Retrieved from

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [sigmaaldrich.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. fishersci.pt [fishersci.pt]

- 5. 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone [myskinrecipes.com]

- 6. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]

Solubility of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in different solvents

Technical Guide: Solubility Profile & Solvent Selection for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Part 1: Executive Summary & Critical Identity Verification

Objective: This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone . It is designed to assist researchers in reaction optimization, purification (crystallization), and formulation development.[1]

CRITICAL ALERT: Chemical Identity Verification

Before proceeding, you must verify the identity of your material.[1] There is a common database conflict regarding this compound's nomenclature and CAS registry number.

-

Target Compound (Addressed in this Guide):

-

Name: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

-

Structure: Acetophenone core with a methoxy group at the ortho position and a trifluoromethyl group at the meta position relative to the acetyl group.[1]

-

Correct CAS: 503464-99-1 (or related isomer specific registries).

-

Molecular Formula:

-

MW: 218.17 g/mol

-

-

Common Mismatch (Do NOT Use):

Part 2: Theoretical Solubility Profile

As empirical data for this specific fluorinated acetophenone derivative is limited in public repositories, the following profile is derived from Quantitative Structure-Property Relationship (QSPR) analysis of structurally homologous compounds (e.g., 2'-Methoxyacetophenone and 3'-Trifluoromethylacetophenone).

Physicochemical Drivers

-

Lipophilicity (LogP ~2.8 - 3.2): The trifluoromethyl (-CF

) group is highly lipophilic, significantly reducing water solubility.[1] -

Electronic Effects: The ortho-methoxy group (-OCH

) acts as a weak hydrogen bond acceptor.[1] However, steric crowding near the carbonyl group may limit solvent accessibility, favoring aprotic solvents over protic ones for maximum solubility. -

Crystallinity: The molecule lacks hydrogen bond donors (HBD = 0), suggesting a lower lattice energy compared to its hydroxy-analogs, making it generally soluble in a wide range of organic solvents.

Predicted Solubility Table

| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Ideal for extraction and initial dissolution.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Reaction media; DMSO stocks for biological assays.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | Primary Crystallization Solvent. Solubility increases significantly with temperature.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to High | General reaction solvents; THF is excellent for Grignard chemistry. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Anti-solvent. Use to crash out the product during purification. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Poor solubility. Requires co-solvents (e.g., PEG-400) for formulation. |

Part 3: Experimental Protocols

To validate the precise solubility for your specific lot (which can vary by polymorph), use the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.

Protocol A: Gravimetric Determination (High Throughput)

-

Preparation: Weigh ~50 mg of solid 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1]

-

Equilibration:

-

Cap tightly and vortex for 1 minute.

-

Place in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.

-

-

Visual Inspection:

-

If fully dissolved: Solubility is >100 mg/mL. Add more solid to reach saturation.

-

If solid remains: Proceed to sampling.

-

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).[1]

-

Quantification:

-

Pipette 100 µL of filtrate into a pre-weighed aluminum weighing pan.

-

Evaporate solvent in a vacuum oven at 40°C for 4 hours.

-

Weigh the residue.

-

Calculation:

-

Protocol B: Workflow Visualization (Graphviz)

Caption: Step-by-step workflow for determining thermodynamic solubility saturation.

Part 4: Applications in Synthesis & Purification

Crystallization Strategy

Due to the steep solubility curve in alcohols, a cooling crystallization or anti-solvent method is recommended.[1]

-

Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]

-

Procedure:

-

Dissolve the crude compound in minimal boiling Ethanol (

). -

Slowly add warm Water dropwise until slight turbidity persists.

-

Add a drop of Ethanol to clear the solution.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Why this works: The hydrophobic CF

group drives precipitation as the water fraction increases/temperature decreases.

-

Reaction Solvent Selection

-

Nucleophilic Substitutions: Use Acetonitrile or DMF . The high solubility allows for high concentration reactions, increasing kinetics.

-

Grignard/Lithiation: Use Anhydrous THF .[1] The ether oxygen in the molecule can coordinate with metals, so maintain low temperatures (-78°C) if performing lithium-halogen exchange to prevent ortho-directed side reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 503464-99-1. Retrieved from [Link]

- Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for LogP predictions).

Sources

- 1. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Analytical Characterization of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Introduction & Significance

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1), also known as 2'-Methoxy-5'-(trifluoromethyl)acetophenone, is a critical fluorinated building block in medicinal chemistry. The trifluoromethyl (

This guide provides a rigorous analytical framework for researchers synthesizing or utilizing this intermediate. Unlike generic protocols, this note emphasizes the specific challenges posed by the electron-withdrawing

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-one |

| CAS Number | 503464-99-1 |

| Formula | |

| Molecular Weight | 218.17 g/mol |

| Predicted LogP | ~2.8 |

| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |

Analytical Workflow Strategy

The characterization strategy integrates orthogonal methods to ensure structural confirmation and purity assessment.

Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol[4]

Rationale: The presence of the hydrophobic

Method Parameters

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent. |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (aromatic ring) and 210 nm (general). |

| Injection Vol | 5 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Equilibration |

| 2.0 | 30 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End |

System Suitability Criteria:

-

Tailing Factor:

-

Theoretical Plates:

-

Retention Time Repeatability: RSD

(n=5)

Expert Insight: If regioisomers are suspected (common in Friedel-Crafts synthesis), a Fluorophenyl (PFP) column is recommended as an orthogonal check. The fluorine-fluorine interactions often provide superior selectivity for positional isomers of fluorinated aromatics compared to standard C18.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The substitution pattern (1,2,5-trisubstituted benzene) creates a distinct splitting pattern.

Solvent:

Predicted

-

2.60 (s, 3H): Acetyl methyl group (

). -

3.98 (s, 3H): Methoxy group (

). -

7.05 (d,

): H-3 (Ortho to Methoxy). The electron-donating OMe shields this proton. -

7.70 (dd,

): H-4 (Meta to Acetyl, Ortho to H-3). -

8.05 (d,

): H-6 (Ortho to Acetyl, Meta to H-4). This proton is most deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing

-

-62 to -63 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring. Note: This is a crucial purity check; the presence of other fluorine peaks indicates isomeric impurities.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact) for GC-MS.

-

Parent Ion:

(ESI). -

Fragmentation Pattern (EI/CID):

-

m/z 218: Molecular Ion

. -

m/z 203: Loss of methyl radical (

) from the methoxy or acetyl group. -

m/z 175: Loss of acetyl group (

). -

m/z 145: Subsequent loss of formaldehyde (

) from the anisole moiety.

-

Figure 2: Simplified fragmentation pathway for GC-MS identification.

Infrared Spectroscopy (FT-IR)

-

1685

: -

1320

: -

1260

:

Synthesis & Impurity Profiling Context

Understanding the synthesis route is vital for anticipating impurities.

Common Route: Friedel-Crafts acetylation of 1-methoxy-4-(trifluoromethyl)benzene (4-methoxybenzotrifluoride).

-

Potential Impurity A: Unreacted starting material (4-methoxybenzotrifluoride).

-

Potential Impurity B: Regioisomer (acetylation at position 3 instead of 2, though sterically less favored).

-

Potential Impurity C: Di-acetylated species (rare due to ring deactivation).

Detection:

-

Impurity A will be less polar and elute after the product on RP-HPLC due to the lack of the carbonyl dipole.

-

Impurity B will have very similar retention; use

NMR or PFP column chromatography for resolution.

Safety and Handling

-

Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3).

-

Handling: Manipulate in a fume hood. Avoid inhalation of dust/vapors.[1][2][3]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone Product Details. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[4] 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone Compound Summary (Analogous Structure Reference). Retrieved October 26, 2023, from [Link]

-

SIELC Technologies. (2018). HPLC Separation of Acetophenone Derivatives. Retrieved October 26, 2023, from [Link]

-

MDPI. (2022). Synthesis and Characterization of Trifluoromethylphenyl Indenopyrazoles. Molbank.[2][5] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Mass Spectrometric Analysis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We detail the theoretical underpinnings of its fragmentation behavior under Electron Ionization (EI) conditions and provide a validated, step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The predictable fragmentation pathways of aromatic ketones, combined with the influence of the methoxy and trifluoromethyl substituents, allow for unambiguous structural confirmation. This guide is intended for researchers in drug discovery, process chemistry, and quality control who require robust analytical methods for characterizing fluorinated aromatic compounds.

Introduction: The Analytical Challenge

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (Formula: C₁₀H₉F₃O₂) is an aromatic ketone of significant interest in medicinal chemistry. Its substituted phenyl ring is a common scaffold in the synthesis of complex pharmaceutical agents. The presence of a trifluoromethyl group, in particular, is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] As with any synthetic intermediate, rigorous structural confirmation is a prerequisite for its use in drug development pipelines.

Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation.[2] Electron Ionization (EI) is an especially effective method for analyzing relatively volatile and thermally stable compounds like the target analyte, as it induces reproducible and structurally informative fragmentation patterns.[3] This application note elucidates the characteristic fragmentation pathways of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone and presents a turnkey GC-MS protocol for its analysis.

Theoretical Basis: Predicting Fragmentation

The fragmentation of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in an EI source is governed by the relative stability of the resulting radical cations and neutral losses. The primary sites for ionization are the non-bonding electrons of the carbonyl oxygen, followed by the π-electrons of the aromatic system.[4] The initial molecular ion (M⁺•) is then subjected to a cascade of fragmentation events driven by the functional groups present.

Key Fragmentation Mechanisms:

-

α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for ketones.[5][6] It involves the cleavage of a bond adjacent to the carbonyl group. For this molecule, two primary α-cleavage events are anticipated:

-

Loss of a methyl radical (•CH₃): This is a highly favorable process that results in the formation of a stable, resonance-stabilized acylium ion. This fragment is often the most abundant ion in the spectrum, known as the base peak.[7]

-

Loss of the substituted phenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible, leading to an acylium ion at m/z 43.

-

-

Cleavage Driven by Substituents: The methoxy and trifluoromethyl groups on the aromatic ring also direct fragmentation:

-

Loss of Methoxy Group: The molecular ion can lose a methoxy radical (•OCH₃) or undergo rearrangement to eliminate a neutral formaldehyde molecule (CH₂O).

-

Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF₃ group influences the stability of adjacent ions. Fragmentation can involve the loss of the entire •CF₃ radical or the characteristic elimination of difluorocarbene (:CF₂), a pattern observed in other trifluoromethyl-substituted aromatic compounds.[8]

-

The interplay of these pathways provides a unique "fingerprint" mass spectrum for the analyte.

Predicted Fragmentation Diagram

Caption: Predicted EI fragmentation pathway for the analyte.

Experimental Protocol: GC-MS Analysis

This protocol is designed for a standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an EI source.

Materials and Reagents

-

Analyte: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1), >97% purity.[9]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

-

Transfer 1.5 mL of the working solution into an autosampler vial.

Instrumentation and Parameters

The following parameters serve as a robust starting point and may be optimized for specific instrumentation.

Table 1: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of aromatic compounds. |

| Injection Volume | 1 µL | Standard volume for capillary columns to prevent overloading. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and any potential impurities. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard "hard" ionization technique that produces rich, reproducible fragmentation spectra.[3] |